molecular formula C16H14BrNO3 B5621722 N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide

N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide

Cat. No. B5621722
M. Wt: 348.19 g/mol
InChI Key: RNZKZCAYKLSQQN-UHFFFAOYSA-N
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Description

The study of benzamide derivatives, including compounds with substitutions similar to "N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide," is crucial in organic chemistry and materials science due to their wide range of applications in medicinal chemistry, materials engineering, and as intermediates in organic synthesis.

Synthesis Analysis

Benzamide derivatives are typically synthesized through acylation reactions, where an amine reacts with an acid chloride in a suitable solvent, such as THF (tetrahydrofuran). For example, the synthesis of related compounds involves the acylation of aminophenols with methoxybenzoyl chloride, characterized by NMR, mass spectrometry, and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure determination often employs X-ray crystallography, supported by density functional theory (DFT) calculations. These techniques help in understanding the impact of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles, and how these factors influence the overall structural stability and properties of the compound (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including further acylation, substitution, and conjugation reactions, influenced by their functional groups. These reactions can significantly alter their physical and chemical properties, making them suitable for diverse applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, can be analyzed through spectroscopic methods and thermal analysis. These properties are crucial for understanding the compound's behavior in different environments and its suitability for specific applications.

Chemical Properties Analysis

Chemical properties include reactivity towards acids, bases, reducing and oxidizing agents, and other organic compounds. Studies often explore these properties through experimental and computational chemistry methods to predict reactivity patterns, stability, and potential applications.

  • Modeling the intermolecular interactions: molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide by Karabulut et al., 2014 (source).
  • The synthesis and characterization of various benzamide derivatives and their applications, which can be inferred from multiple sources within the provided citations.

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-21-14-8-4-12(5-9-14)16(20)18-10-15(19)11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZKZCAYKLSQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide

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